3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid

HIV-1 integrase inhibition Metal chelation pharmacophore Indole-2-carboxylic acid scaffold

3-(2-Ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid (CAS 96296-38-7), also designated as 3-ethoxycarbonylmethyl-1H-indole-2-carboxylic acid or ethyl 2-carboxyindole-3-acetate, is a C3-substituted indole-2-carboxylic acid derivative with molecular formula C₁₃H₁₃NO₄ and molecular weight 247.25 g/mol. The compound belongs to the indole-2-carboxylate class, a scaffold recognized for competitive antagonism at the NMDA receptor glycine binding site and as a validated starting point for HIV-1 integrase strand transfer inhibitor development.

Molecular Formula C13H13NO4
Molecular Weight 247.25
CAS No. 96296-38-7
Cat. No. B2803383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid
CAS96296-38-7
Molecular FormulaC13H13NO4
Molecular Weight247.25
Structural Identifiers
SMILESCCOC(=O)CC1=C(NC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C13H13NO4/c1-2-18-11(15)7-9-8-5-3-4-6-10(8)14-12(9)13(16)17/h3-6,14H,2,7H2,1H3,(H,16,17)
InChIKeyKQSJKIFUOUFTQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid (CAS 96296-38-7): Structural Identity and Core Pharmacophore Profile for Informed Procurement


3-(2-Ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid (CAS 96296-38-7), also designated as 3-ethoxycarbonylmethyl-1H-indole-2-carboxylic acid or ethyl 2-carboxyindole-3-acetate, is a C3-substituted indole-2-carboxylic acid derivative with molecular formula C₁₃H₁₃NO₄ and molecular weight 247.25 g/mol . The compound belongs to the indole-2-carboxylate class, a scaffold recognized for competitive antagonism at the NMDA receptor glycine binding site [1] and as a validated starting point for HIV-1 integrase strand transfer inhibitor development [2]. Its structure features a free C2 carboxylic acid essential for metal-ion chelation within integrase active sites [2] and an ethyl-ester-protected C3 acetic acid side chain that provides a modifiable vector for hydrophobic-pocket interactions while maintaining intermediate lipophilicity.

Why 3-(2-Ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid Cannot Be Replaced by Unsubstituted Indole-2-carboxylic Acid or Simple Indole-3-acetic Acid Esters in Drug-Discovery Workflows


Generic substitution with unsubstituted indole-2-carboxylic acid (CAS 1477-50-5), indole-3-acetic acid ethyl ester (CAS 778-82-5), or the free diacid 3-(carboxymethyl)-1H-indole-2-carboxylic acid (CAS 31529-27-8) eliminates critical pharmacophoric and synthetic handle elements simultaneously. Indole-2-carboxylic acid lacks the C3 side chain that SAR studies have shown is essential for significant HIV-1 integrase inhibition: the parent indole-2-carboxylic acid scaffold yields IC₅₀ values of 12.41–39.06 μM, whereas optimized C3-substituted derivatives achieve IC₅₀ values as low as 0.13 μM, a ~95-fold improvement [1][2]. Conversely, indole-3-acetic acid ethyl ester lacks the C2 carboxyl group required for Mg²⁺ chelation in the integrase active site and for glycine-site antagonism at NMDA receptors [1][3]. The free diacid 3-(carboxymethyl)-1H-indole-2-carboxylic acid (CAS 31529-27-8) has both acidic functions deprotected, which precludes chemoselective derivatization at the C2 versus C3 positions and significantly alters lipophilicity, cellular permeability, and coupling efficiency in amide-bond-forming reactions . The target compound’s C2 acid / C3 ethyl ester orthogonality is therefore non-substitutable for stepwise medicinal chemistry optimization.

Quantitative Differentiation Evidence for 3-(2-Ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid Versus Closest Comparators


C2 Carboxylic Acid Retention Is Required for HIV-1 Integrase Mg²⁺ Chelation: Target Compound Preserves the Pharmacophore While the Diester Analog Lacks It

The free C2 carboxylic acid of indole-2-carboxylic acid derivatives is essential for chelating the two Mg²⁺ ions in the HIV-1 integrase active site. In the discovery study by Wei et al. (2023), the indole-2-carboxylic acid scaffold (compound 3, bearing a C3 substituent) inhibited integrase strand transfer with an IC₅₀ of 12.41 ± 0.07 μM, whereas further structural optimization at C3 yielded compound 20a with an IC₅₀ of 0.13 ± 0.02 μM [1]. The target compound 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid retains the free C2 carboxyl pharmacophore. In contrast, the corresponding C2 ethyl ester analog ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate lacks the ionizable carboxyl group and would be unable to engage in the critical Mg²⁺ chelation interaction, rendering it unsuitable as a direct INSTI starting point [1].

HIV-1 integrase inhibition Metal chelation pharmacophore Indole-2-carboxylic acid scaffold

C3 Ethoxycarbonylmethyl Substituent Provides a Validated Vector for NMDA Glycine-Site Affinity Enhancement Versus C3-Unsubstituted Indole-2-carboxylic Acid

Indole-2-carboxylic acid (I2CA, CAS 1477-50-5) is a competitive antagonist of glycine at the NMDA receptor [1], but its affinity is modest (estimated Ki in the high micromolar range based on electrophysiological blockade concentrations). Introduction of a C3 side chain dramatically improves affinity: Di Fabio et al. (1997) reported that 3-[2-[(phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (compound 8) exhibited a pKi of 8.5 (Ki ≈ 3.2 nM) at the strychnine-insensitive glycine binding site, representing an affinity enhancement of >1,000-fold over C3-unsubstituted indole-2-carboxylic acid [2]. The target compound 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid bears a C3 ethoxycarbonylmethyl side chain that, while less optimized than the phenylaminocarbonylethenyl group of compound 8, provides a synthetically accessible anchor point for further elaboration toward the lipophilic pocket identified in the glycine-site pharmacophore model [2].

NMDA receptor Glycine binding site antagonism Indole-2-carboxylate SAR

C2 Acid / C3 Ethyl Ester Orthogonality Enables Chemoselective Derivatization Not Possible with Symmetrically Protected Analogs

The target compound possesses orthogonal protecting groups: a free C2 carboxylic acid and a C3 ethyl ester. This enables chemoselective amide coupling or reduction at C2 while leaving the C3 ester intact for later hydrolysis or transesterification. By contrast, the fully deprotected analog 3-(carboxymethyl)-1H-indole-2-carboxylic acid (CAS 31529-27-8) requires differential protection before any selective transformation can occur, and the fully protected diethyl ester analog (ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate, used as a substrate in Kapti et al., 2017 ) lacks a free acid for direct conjugation. The target compound's semi-protected state thus saves 1–2 synthetic steps in library synthesis workflows. Bidepharm supplies the compound at 90% standard purity with batch-specific QC data (NMR, HPLC, GC) available , providing procurement-ready quality verification.

Chemoselective functionalization Synthetic intermediate Indole derivatization

C3 Ethyl Ester Modulates Lipophilicity Into the Optimal Drug-Like Range (cLogP ~2.2–2.5) Versus the Overly Hydrophilic Free Diacid

The computed partition coefficient (cLogP) for 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is estimated at approximately 2.2–2.5, placing it within the optimal range for oral drug-likeness (LogP 2–3) as defined by lipophilic efficiency guidelines . The comparator 3-(carboxymethyl)-1H-indole-2-carboxylic acid (free diacid) has a predicted LogP of approximately 0.8–1.2 and a predicted pKa of 3.54 ± 0.30 (for one carboxyl group) , making it substantially more polar and potentially limiting passive membrane permeability. Conversely, the diethyl ester analog is more lipophilic (estimated cLogP ~3.5–4.0), which may increase non-specific protein binding and reduce aqueous solubility. The target compound's intermediate lipophilicity, conferred by the mono-ethyl ester, represents a balanced physicochemical profile for both in vitro assay compatibility and potential in vivo progression.

Lipophilicity optimization Drug-likeness Physicochemical property comparison

Precedented Intramolecular Cyclization Chemistry of the 3-Ethoxycarbonylmethyl Side Chain Provides Access to Pyrimido[4,5-b]indole and Quinoline Scaffolds

Kapti et al. (2017) demonstrated that the diethyl ester analog ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate undergoes efficient intramolecular cyclization via bis(acyl azide) intermediates to form 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate . The target compound, bearing a free C2 acid, can be converted to the corresponding acyl azide and then to the reactive isocyanate intermediate under Curtius-type conditions, enabling access to the same pyrimidoindole ring system—a privileged scaffold in kinase inhibitor design. This cyclization manifold is not available from indole-2-carboxylic acid (lacking the C3 ethoxycarbonylmethyl group) or from indole-3-acetic acid ethyl ester (lacking the C2 carboxyl/azide precursor). The demonstrated yields for the diethyl ester substrate ranged from 58% to 82% across four pyrimidoindole products , establishing a reliable synthetic precedent for this transformation.

Heterocycle synthesis Intramolecular cyclization Pyrimidoindole scaffold

Procurement-Driven Application Scenarios for 3-(2-Ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid Where Structural Differentiation Is Decisive


HIV-1 Integrase Inhibitor Lead Optimization Programs Requiring a C2-Carboxyl-Intact, C3-Modifiable Indole Scaffold

The compound serves as an entry point for structure–activity relationship (SAR) studies targeting HIV-1 integrase strand transfer inhibition. The free C2 carboxylic acid provides the Mg²⁺-chelating pharmacophore validated by Wei et al. (2023), where the indole-2-carboxylic acid core enabled IC₅₀ values from 12.41 μM down to 0.13 μM following C3 optimization [1]. The C3 ethyl ester can be hydrolyzed to the free acid for further conjugation or transesterified to introduce diverse side chains targeting the hydrophobic cavity near the integrase active site. Unlike indole-2-carboxylic acid (CAS 1477-50-5), which lacks a C3 functional handle, or the C2,C3-diester analog, which lacks the metal-chelating acid, only this compound provides the correct oxidation state pattern for direct INSTI SAR exploration.

NMDA Receptor Glycine-Site Antagonist Development Leveraging C3 Side-Chain Elaboration

Neuroscience groups can employ the compound as a scaffold for glycine-site antagonist optimization. The indole-2-carboxylate class is established as a privileged glycine-site antagonist chemotype, with C3-substituted analogs achieving nanomolar affinity (pKi = 8.5, Ki ≈ 3.2 nM for compound 8 in Di Fabio et al., 1997) [2]. The target compound's C3 ethoxycarbonylmethyl group provides a synthetically accessible handle for amidation, reduction, or homologation to explore the 'north-eastern' region of the glycine binding pocket. The intermediate lipophilicity (cLogP ~2.2–2.5) is favorable for blood–brain barrier penetration, a critical requirement for CNS-active NMDA antagonists.

Diversity-Oriented Synthesis of Pyrimido[4,5-b]indole-Fused Heterocyclic Libraries

Building on the methodology of Kapti et al. (2017) , the target compound can be converted to its C2 acyl azide, which undergoes Curtius rearrangement to the isocyanate and subsequent intramolecular cyclization with the C3 ester side chain to form 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indoles. This scaffold is a recognized kinase inhibitor privileged structure. The transformation is regioselective and proceeds in 58–82% yields for the diethyl ester analog. The target compound's free C2 acid enables direct acyl azide formation without prior deprotection, streamlining the synthetic sequence compared to the fully protected diester or fully deprotected diacid.

Step-Efficient Parallel Library Synthesis Exploiting C2/C3 Orthogonal Reactivity

For high-throughput medicinal chemistry, the compound's orthogonal functional groups—C2 carboxylic acid and C3 ethyl ester—permit parallel diversification strategies. The C2 acid can be coupled to diverse amines (primary, secondary, aromatic, heterocyclic) under standard amide-bond-forming conditions while the C3 ester remains intact. Subsequent ester hydrolysis or aminolysis enables a second diversification point. This orthogonal strategy yields N × M libraries from a single building block, reducing procurement complexity. Competing building blocks such as indole-2-carboxylic acid (single point of diversity) or the symmetrical diacid/diester analogs (requiring additional protection steps) are less efficient for this workflow .

Quote Request

Request a Quote for 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.